molecular formula C7H12ClN3 B15217325 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride

Cat. No.: B15217325
M. Wt: 173.64 g/mol
InChI Key: ZTDGYHHQKXAVQD-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which makes it a valuable scaffold for the development of new therapeutic agents. Its structural framework is often utilized in the design of kinase inhibitors and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride typically involves the following steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and the implementation of efficient reaction conditions, such as high-temperature cycloaddition and selective reduction, ensure the feasibility of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives
  • Hexahydroazepines
  • Homopiperazines

Uniqueness

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and medicinal chemistry .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-3-8-6-7-2-4-9-10(7)5-1;/h2,4,8H,1,3,5-6H2;1H

InChI Key

ZTDGYHHQKXAVQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC=NN2C1.Cl

Origin of Product

United States

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